Enantiomeric Purity Enables Defined Stereochemical Outcomes in Asymmetric Synthesis
(S)-1-(4-Methoxyphenyl)propan-1-amine is supplied with a minimum chemical purity of 95% and is defined as a single stereoisomer (S-configuration). In contrast, racemic 1-(4-methoxyphenyl)propan-1-amine (e.g., CAS 36397-23-6) provides a 1:1 mixture of enantiomers. Using the (S)-enantiomer in asymmetric synthesis, as opposed to the racemate, maintains enantiomeric excess in the product, a critical factor for the synthesis of enantiopure Active Pharmaceutical Ingredients (APIs) and chiral catalysts . Regulatory guidelines and modern drug development strongly favor single-enantiomer intermediates over racemic mixtures to avoid impurities with different pharmacological or toxicological profiles [1].
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; purity ≥95% (achiral purity) |
| Comparator Or Baseline | Racemic 1-(4-methoxyphenyl)propan-1-amine (CAS 36397-23-6) or unspecified stereochemistry mixtures |
| Quantified Difference | Defined stereochemistry vs. undefined/mixed stereochemistry |
| Conditions | Procurement and use as a chiral building block in synthetic chemistry workflows. |
Why This Matters
Ensures downstream enantiomeric purity in chiral synthesis, meeting regulatory and scientific standards for API development.
- [1] Calcaterra A, D'Acquarica I. The market of chiral drugs: Chiral switches versus de novo enantiomerically pure compounds. J Pharm Biomed Anal. 2018;147:323-340. View Source
